

Oxethazaine-d6: Technical Specifications & Bioanalytical Applications

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Compound of Interest

Compound Name: Oxethazaine-d6

Cat. No.: B12420108

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Executive Summary

Oxethazaine-d6 (CAS: 1346603-51-7) is the stable isotope-labeled analog of Oxethazaine (Oxetacaine), a potent local anesthetic and antacid widely used in the management of peptic ulcer disease and esophagitis.[1] Characterized by the incorporation of six deuterium atoms (

H) at the

-methyl positions, this compound serves as the definitive Internal Standard (IS) for quantitation in LC-MS/MS bioanalytical workflows.

Its +6 Da mass shift eliminates isotopic interference (cross-talk) from the natural M+ isotopes of the analyte, ensuring high precision in pharmacokinetic (PK) and toxicology studies. This guide details the chemical identity, synthesis logic, and validated identification protocols for

Oxethazaine-d6.

Chemical Identity & Specifications

Parameter	Specification
Chemical Name	Oxethazaine-d6
Synonyms	Oxetacaine-d6; 2,2'-[(2-Hydroxyethyl)imino]bis[-(, -dimethylphenethyl)- -(methyl-d3)acetamide]
CAS Number	1346603-51-7
Molecular Formula	
Molecular Weight	473.68 g/mol (Parent: 467.64 g/mol)
Isotopic Purity	99% Deuterium incorporation
Chemical Purity	98% (HPLC)
Solubility	Soluble in Methanol, DMSO, Acetonitrile; Practically insoluble in water. [1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11]
Storage	-20°C (Long-term); Hygroscopic (Store under inert gas)

Structural Analysis

The molecule consists of a central ethanolamine core linked to two

-methyl-

-(

,

-dimethylphenethyl)acetamide arms. The deuterium labeling is located on the two

-methyl groups, providing a symmetric mass increase of +3 Da per arm, totaling +6 Da.

SMILES (Isomeric): [2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)CC1=CC=CC=1)C(C)(C)CC2=CC=CC=2

Synthesis & Isotopic Incorporation Logic

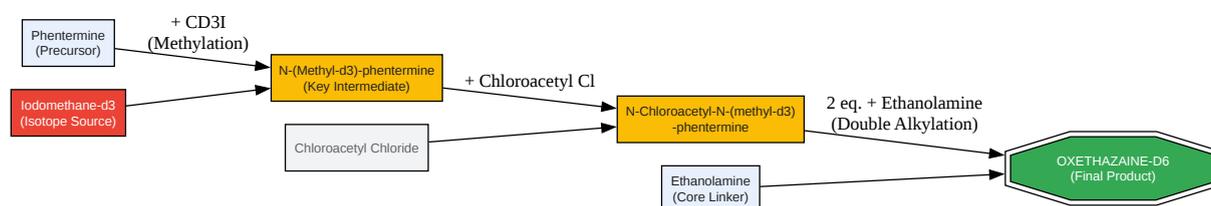
The synthesis of **Oxethazaine-d6** follows a convergent pathway designed to maximize isotopic efficiency and prevent deuterium scrambling. The label is introduced early via a deuterated amine precursor.

Retrosynthetic Pathway[12]

- Core Coupling: The final assembly involves the double alkylation of ethanolamine with a deuterated chloroacetamide intermediate.
- Label Introduction: The key labeled intermediate,

-(methyl-d3)-phentermine, is generated by methylating phentermine (2-amino-2-methyl-1-phenylpropane) with Iodomethane-d3 (

).



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Figure 1: Convergent synthesis pathway for **Oxethazaine-d6**, highlighting the introduction of the deuterium label at the N-methylation step.

Analytical Identification & Validation

To validate the identity of **Oxethazaine-d6**, researchers must confirm both the mass shift and the absence of non-labeled impurities (d0).

Mass Spectrometry (LC-MS/MS)

Oxethazaine-d6 is detected in Positive Electrospray Ionization (ESI+) mode. The fragmentation pattern mimics the non-deuterated parent but exhibits mass shifts in fragments containing the

-methyl moieties.

- Precursor Ion (Q1):

474.4

- Mass Shift: +6.0 Da relative to native Oxethazaine (

468.4).

Fragmentation Pathway (MRM Transitions): | Transition Type | Precursor (

) | Product (

) | Structural Assignment | | :--- | :--- | :--- | :--- | | Quantifier | 474.4 | 74.1 | Ethanolamine core fragment (Unlabeled) | | Qualifier 1 | 474.4 | 148.2 | Phentermine-d3 moiety (

-methyl-d3 retained) | | Qualifier 2 | 474.4 | 280.2 | Mono-arm cleavage product (C₁₇H₂₄D₃N₂O⁺) |

Note: The primary fragment at m/z 74 (derived from the central ethanolamine core:

) often remains unlabeled if the label is on the peripheral N-methyl groups, making it a common fragment. However, specificity is achieved via the unique precursor mass.

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR: The singlet peak corresponding to the

-methyl protons (

ppm) observed in native Oxethazaine will be absent in the d6 spectrum.

- Difference Spectroscopy: Integration of the aromatic region (10H) vs. the

-methyl region (0H) confirms >99% isotopic incorporation.

Applications in Bioanalysis

Oxethazaine-d6 is the industry standard for correcting matrix effects, recovery losses, and ionization variability in pharmacokinetic studies.

Protocol: Internal Standard Working Solution

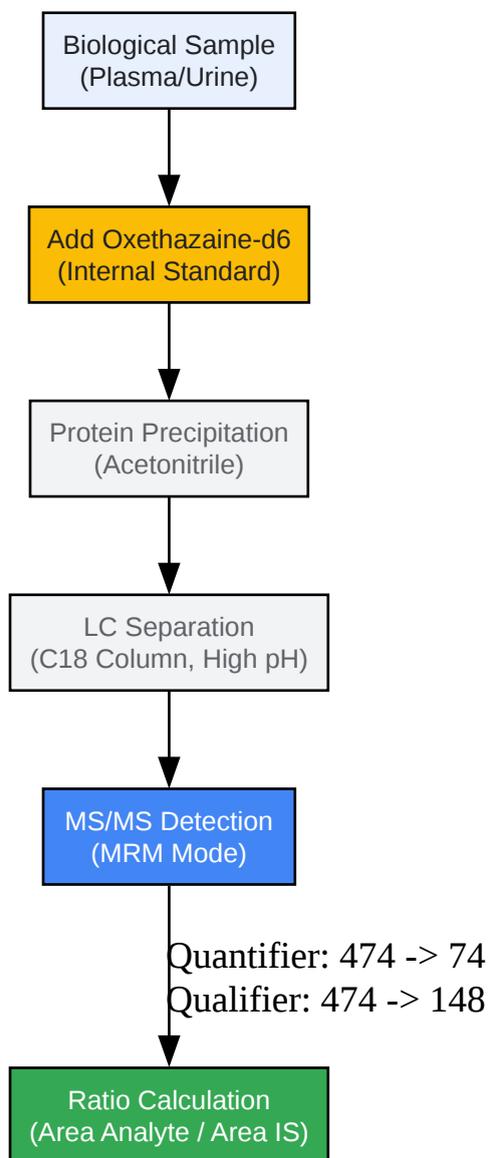
- Stock Preparation: Dissolve 1 mg **Oxethazaine-d6** in 1 mL Methanol (1 mg/mL). Store at -20°C.
- Working Solution: Dilute stock to 100 ng/mL in 50% Methanol/Water.
- Spiking: Add 50

L of Working Solution to 200

L of plasma sample prior to protein precipitation.

LC-MS/MS Workflow Logic

The co-elution of **Oxethazaine-d6** with the analyte is critical. Because deuterium has a negligible effect on lipophilicity in this molecule, the retention times (RT) should match perfectly, ensuring the IS experiences the exact same matrix suppression/enhancement as the analyte.



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Figure 2: Bioanalytical workflow utilizing **Oxethazaine-d6** for normalizing extraction recovery and ionization efficiency.

Handling & Stability

- **Hygroscopicity:** The compound is an amide and can be hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.
- **Solution Stability:** Stable in methanol for 12 months at -20°C. Avoid acidic aqueous solutions for prolonged periods at room temperature to prevent potential amide hydrolysis, although

Oxethazaine is noted for acid stability relative to other anesthetics.

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